molecular formula C20H17Cl2NO B1420628 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-12-1

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420628
M. Wt: 358.3 g/mol
InChI Key: QMVBCKUQAHDNPI-UHFFFAOYSA-N
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Description

“7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H17Cl2NO . It’s a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom at the 7th position, a methyl group at the 8th position, and a carbonyl chloride group at the 4th position of the quinoline ring. Additionally, there is an isopropylphenyl group attached to the 2nd position of the quinoline ring .


Physical And Chemical Properties Analysis

The average mass of “7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” is 358.261 Da, and its monoisotopic mass is 357.068726 Da .

Scientific Research Applications

Quinoline Derivatives Synthesis and Properties

  • Quinoline derivatives are synthesized through various chemical reactions, including the reactions with thionyl chloride leading to complex products depending on the starting materials and reaction conditions. For example, reactions involving thionyl chloride and 4-methylquinolines can lead to the formation of different quinoline-based compounds, demonstrating the versatility of quinoline derivatives in chemical synthesis (Al-Shaar et al., 1988).

Catalytic and Photophysical Applications

  • Quinoline derivatives are employed in the development of catalytic systems and photophysical studies. For instance, tricarbonylrhenium(I) complexes based on bidentate heterocyclic N-N ligands, including quinoline derivatives, have been synthesized and characterized for their photophysical properties. These studies contribute to understanding the electronic structure and optical properties of such complexes, which are relevant for catalytic and photophysical applications (Albertino et al., 2007).

Structural and Chemical Reactivity Studies

  • The structural and chemical reactivity of quinoline derivatives are subjects of research, with studies focusing on their crystal structures, bond formations, and reactivity patterns under various conditions. For example, the crystal and molecular structure of complexes involving quinoline derivatives can provide insights into the coordination chemistry and reactivity of such compounds (Deeming et al., 1978).

Application in Fluorescence Derivatization

  • Quinoline derivatives are also explored for their application in fluorescence derivatization, where they serve as reagents for detecting and analyzing other compounds, such as alcohols, in high-performance liquid chromatography. This demonstrates the utility of quinoline derivatives in analytical chemistry for sensitive detection methods (Yoshida et al., 1992).

Future Directions

The future directions for this compound are not specified in the available resources. Given its use in proteomics research, it may continue to be used in the study of proteins and their functions .

properties

IUPAC Name

7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVBCKUQAHDNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145894
Record name 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160256-12-1
Record name 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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